molecular formula C14H19N3O B6582603 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole CAS No. 1185539-09-6

1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole

Cat. No.: B6582603
CAS No.: 1185539-09-6
M. Wt: 245.32 g/mol
InChI Key: TVTPDPDTFMIXFI-UHFFFAOYSA-N
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Description

1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole core substituted with a piperidine moiety

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry. The development of new synthesis methods and the discovery of new therapeutic applications are expected to be the focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced via nucleophilic substitution reactions. This can be achieved by reacting the benzodiazole core with a piperidine derivative under basic conditions.

    Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazole ring, which can be accomplished using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-[(piperidin-4-yl)methoxy]-1H-1,3-benzodiazole
  • 1-methyl-2-[(piperidin-2-yl)methoxy]-1H-1,3-benzodiazole
  • 1-methyl-2-[(morpholin-4-yl)methoxy]-1H-1,3-benzodiazole

Uniqueness

1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole is unique due to the specific positioning of the piperidine moiety, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-methyl-2-(piperidin-3-ylmethoxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-17-13-7-3-2-6-12(13)16-14(17)18-10-11-5-4-8-15-9-11/h2-3,6-7,11,15H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTPDPDTFMIXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OCC3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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